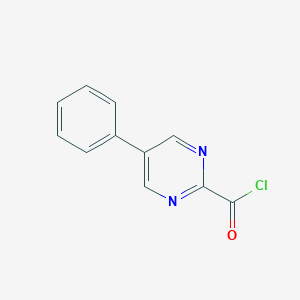
5-Phenylpyrimidine-2-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpyrimidine-2-carbonylchloride is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrimidine-2-carbonylchloride typically involves the chlorination of 5-Phenylpyrimidine-2-carboxylic acid. One common method is to react the carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
5-Phenylpyrimidine-2-carboxylic acid+SOCl2→this compound+SO2+HCl
This method is efficient and yields the desired product in good purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylpyrimidine-2-carbonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative reactions can convert the phenyl group to various functional groups, such as carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the carbonyl chloride group.
Aplicaciones Científicas De Investigación
5-Phenylpyrimidine-2-carbonylchloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: The compound is used in the development of luminescent materials and coordination polymers.
Biological Studies: It is employed in the synthesis of biologically active molecules that can inhibit specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-Phenylpyrimidine-2-carbonylchloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit phosphodiesterase 4 (PDE4), leading to anti-inflammatory effects . The molecular targets and pathways involved include the inhibition of cyclic AMP (cAMP) breakdown, which modulates various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylpyrimidine-4-carboxylic acid
- 2-Phenylpyrimidine-5-carboxylic acid
- 2-Phenylpyrimidine-4,6-dicarboxylic acid
Comparison
5-Phenylpyrimidine-2-carbonylchloride is unique due to its reactive carbonyl chloride group, which allows for diverse chemical modifications. In contrast, similar compounds like 2-Phenylpyrimidine-4-carboxylic acid and 2-Phenylpyrimidine-5-carboxylic acid lack this reactive group, limiting their versatility in chemical synthesis .
Propiedades
Fórmula molecular |
C11H7ClN2O |
|---|---|
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
5-phenylpyrimidine-2-carbonyl chloride |
InChI |
InChI=1S/C11H7ClN2O/c12-10(15)11-13-6-9(7-14-11)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
KDSFDRVWACAEHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(N=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


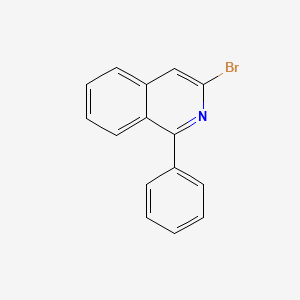
![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)
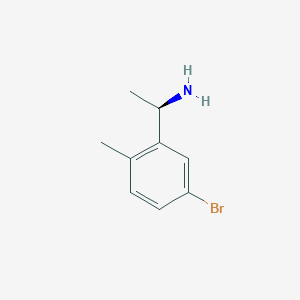

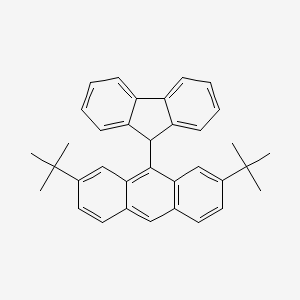
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
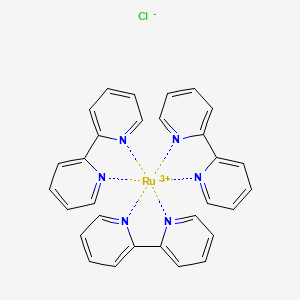
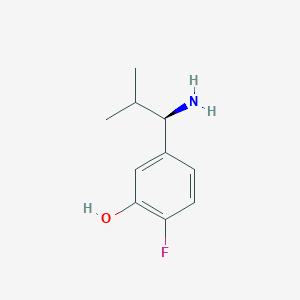

![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
